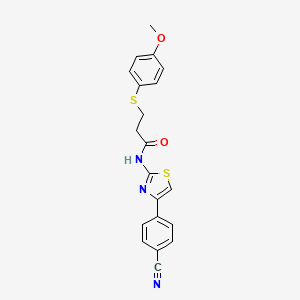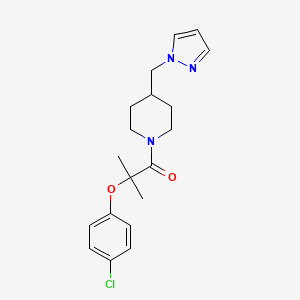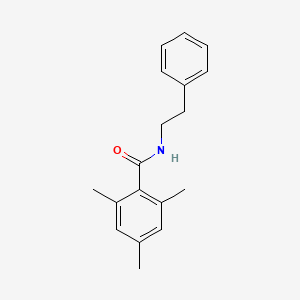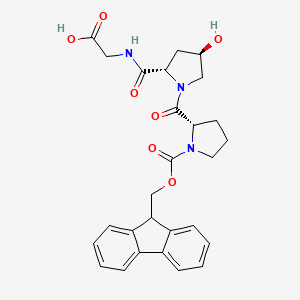
Fmoc-Pro-Hyp-Gly-OH
Übersicht
Beschreibung
“Fmoc-Pro-Hyp-Gly-OH” is a synthetic single-stranded amide with a stepwise hydrogen bond . It is a tripeptide that can be used in peptide synthesis .
Synthesis Analysis
The synthesis of this compound starts with the creation of an ester by reacting an acid and alcohol in the presence of catalysts . The ester is then reacted with a primary amine to form an amide, which can be hydrolyzed to release the desired product . The efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp (TBDPS)-Gly-OH and its application for the preparation of collagen model peptides (CMPs) has been achieved .Molecular Structure Analysis
The molecular structure of “Fmoc-Pro-Hyp-Gly-OH” is represented by the formula C27H29N3O7 . It is a trimeric assembly and three-dimensional structure model of the FACIT collagen COL1-NC1 junction from CD and NMR analysis .Chemical Reactions Analysis
The silyl ether protecting group prevents undesired side reactions during the CMP synthesis thereby facilitating purification and allowing for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .Wissenschaftliche Forschungsanwendungen
Collagen Model Peptides Synthesis
The tripeptidic building block Fmoc-Pro-Hyp(TBDPS)-Gly-OH is efficiently synthesized and used for preparing collagen model peptides (CMPs). This process is facilitated by the silyl ether protecting group, which prevents undesired side reactions during CMP synthesis, aiding purification and allowing for selective deprotection of the hydroxyproline residue (Erdmann & Wennemers, 2009).
Synthesis of Higher Molecular Weight Collagen-Type Peptides
Efficient strategies for synthesizing higher molecular weight collagen-type peptides involve the use of Fmoc-Pro-Hyp-Gly-OH. This method significantly improves the quality of crude products and yields highly homogeneous collagen-type peptides (Ottl, Musiol, & Moroder, 1999).
Study in Biological Activity
Fmoc-Pro-Hyp-Gly-OH has been utilized in the synthesis and study of biological activities of various peptides. For instance, research on glycopeptide amides using Fmoc solid-phase chemistry provided insights into the biological activity of these compounds in antinociceptive tests (Bardaji et al., 1991).
Hydrogel Development with Collagen-Inspired Peptides
The application of Fmoc-Pro-Hyp-Gly-OH in the coassembly with Fmoc-Phe-Phe led to the development of rigid hydrogels with twisted polyproline II architecture. This showcases the potential of using minimal collagen-inspired peptides in creating superhelical nanostructures for tissue regeneration and other biomedical applications (Ghosh et al., 2020).
Collagen-Platelet Interaction Studies
Studies on peptides consisting of repeat Gly-Pro-Hyp sequences, synthesized using Fmoc chemistry, revealed their role in platelet activation and provided insights into the specificity of this sequence for platelet glycoprotein VI. This research has implications for understanding thrombosis and developing anti-thrombotic agents (Knight et al., 1999).
Safety And Hazards
Zukünftige Richtungen
The efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp (TBDPS)-Gly-OH and its application for the preparation of collagen model peptides (CMPs) has been achieved . This synthetic process has been used for the production of collagen and cyclic peptides . It is expected that the collagen-like peptide polymer can be used as a 3D cell scaffold and that the 3D structure formation of cells can be controlled by collagen-derived bioactive sequences introduced into the peptide sequence .
Eigenschaften
IUPAC Name |
2-[[(2S,4R)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O7/c31-16-12-23(25(34)28-13-24(32)33)30(14-16)26(35)22-10-5-11-29(22)27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,34)(H,32,33)/t16-,22+,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYYHDDPKPKRR-XARZLDAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C[C@@H](C[C@H]5C(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Pro-Hyp-Gly-OH | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



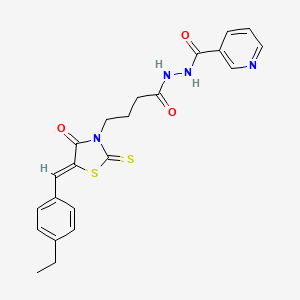
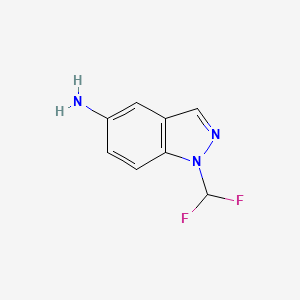
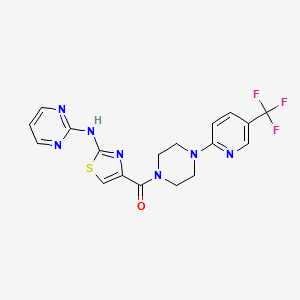
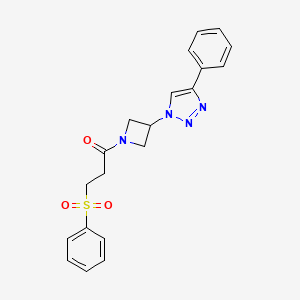
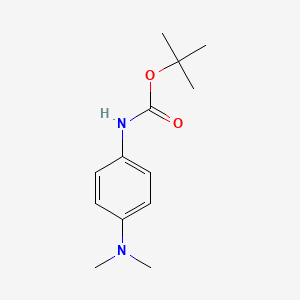
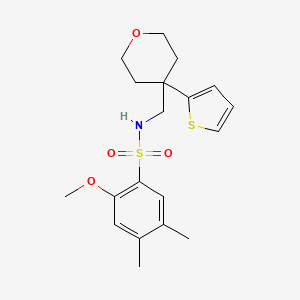
![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)
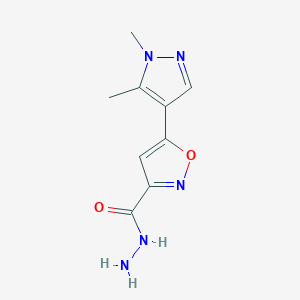
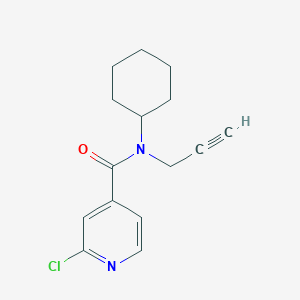
![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)
